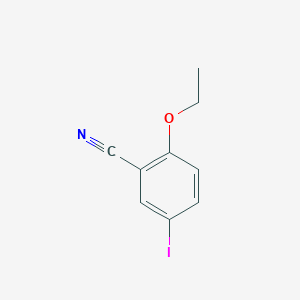
1'-propyl-1,4'-bipiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-propyl-1,4'-bipiperidin-4-ol, also known as P4B, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. P4B is a derivative of piperidine, which is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
1'-propyl-1,4'-bipiperidin-4-ol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1'-propyl-1,4'-bipiperidin-4-ol has been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In pharmacology, 1'-propyl-1,4'-bipiperidin-4-ol has been studied for its potential use as a drug delivery system, as it can cross the blood-brain barrier and target specific areas of the brain. In medicinal chemistry, 1'-propyl-1,4'-bipiperidin-4-ol has been studied for its potential use as a scaffold for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1'-propyl-1,4'-bipiperidin-4-ol is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 1'-propyl-1,4'-bipiperidin-4-ol has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward. 1'-propyl-1,4'-bipiperidin-4-ol has also been shown to have antioxidant properties and can protect neurons from oxidative stress.
Biochemical and Physiological Effects
1'-propyl-1,4'-bipiperidin-4-ol has been shown to have a range of biochemical and physiological effects. In animal studies, 1'-propyl-1,4'-bipiperidin-4-ol has been shown to increase locomotor activity and reduce anxiety-like behavior. 1'-propyl-1,4'-bipiperidin-4-ol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In vitro studies have shown that 1'-propyl-1,4'-bipiperidin-4-ol can inhibit the growth of cancer cells and has potential anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1'-propyl-1,4'-bipiperidin-4-ol in lab experiments is its ability to cross the blood-brain barrier and target specific areas of the brain. This makes it a useful tool for studying the effects of drugs on the brain and for developing new drugs that target specific areas of the brain. However, one limitation of using 1'-propyl-1,4'-bipiperidin-4-ol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 1'-propyl-1,4'-bipiperidin-4-ol. One area of interest is the development of 1'-propyl-1,4'-bipiperidin-4-ol-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 1'-propyl-1,4'-bipiperidin-4-ol-based anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 1'-propyl-1,4'-bipiperidin-4-ol and its potential applications in other fields such as materials science and nanotechnology.
Conclusion
In conclusion, 1'-propyl-1,4'-bipiperidin-4-ol is a promising compound that has potential applications in various fields. Its ability to cross the blood-brain barrier and target specific areas of the brain makes it a useful tool for studying the effects of drugs on the brain and for developing new drugs that target specific areas of the brain. Further research is needed to fully understand the mechanism of action of 1'-propyl-1,4'-bipiperidin-4-ol and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1'-propyl-1,4'-bipiperidin-4-ol involves a multi-step process that starts with the reaction of 4-piperidone with propylamine to form 1-propyl-4-piperidone. The 1-propyl-4-piperidone is then reacted with sodium borohydride to form 1-propyl-1,4'-bipiperidin-4-ol. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-14-8-3-12(4-9-14)15-10-5-13(16)6-11-15/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNPRNJYAOWMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453222 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)


![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)